Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate
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Overview
Description
Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(hydroxymethyl)-1,4-diazepane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through crystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(Carboxymethyl)-1,4-diazepane-1-carboxylate.
Reduction: 3-(Hydroxymethyl)-1,4-diazepane-1-methanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate: Unique due to the presence of both benzyl and hydroxymethyl groups.
3-(Hydroxymethyl)-1,4-diazepane: Lacks the benzyl group, leading to different chemical properties and reactivity.
Benzyl 1,4-diazepane-1-carboxylate: Lacks the hydroxymethyl group, affecting its biological activity and applications.
Uniqueness
This compound is unique due to the combination of benzyl and hydroxymethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The presence of the benzyl group and the hydroxymethyl substituent significantly influences its chemical reactivity and biological activity. The molecular formula is C12H16N2O3, and its structure can be represented as follows:
The mechanism of action for this compound involves interactions with various biological targets:
- Enzyme Inhibition : The diazepane ring can mimic natural substrates, allowing it to bind to active sites on enzymes and inhibit their activity.
- Receptor Modulation : The compound may interact with specific receptors, influencing physiological processes such as neurotransmission and inflammation.
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological molecules, potentially altering their structure and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, compounds similar to this diazepane derivative have demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential use in treating infections .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce antiproliferative effects in mammalian cells by inhibiting topoisomerase II. This inhibition is crucial as topoisomerase II plays a significant role in DNA replication and cell division, making it a target for cancer therapies .
Table 1: Summary of Biological Activities
Activity Type | Findings |
---|---|
Antimicrobial | Effective against Pseudomonas aeruginosa and Staphylococcus aureus |
Anticancer | Induces antiproliferative effects via topoisomerase II inhibition |
Enzyme Inhibition | Potential to inhibit various enzymes involved in metabolic processes |
Receptor Interaction | Possible modulation of neurotransmitter receptors affecting sleep and appetite regulation |
Case Study: Anticancer Activity
A study evaluated the effects of this compound on cancer cell lines. The results showed a marked reduction in cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c17-10-13-9-16(8-4-7-15-13)14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,15,17H,4,7-11H2 |
InChI Key |
SOEXIORJTTVCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN(C1)C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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